molecular formula C33H54N10O10 B14237755 H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH CAS No. 489472-80-2

H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH

Cat. No.: B14237755
CAS No.: 489472-80-2
M. Wt: 750.8 g/mol
InChI Key: RZXBKNFURNELRY-ALRJODRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH is a peptide composed of the amino acids serine, valine, tyrosine, glycine, alanine, and arginine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds to thiol groups.

    Substitution: Nucleophilic substitution reactions at specific amino acid residues.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.

Scientific Research Applications

Chemistry

In chemistry, peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH are used as model compounds to study peptide bond formation, stability, and reactivity. They also serve as building blocks for more complex molecules.

Biology

Biologically, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. It can also be employed in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, peptides are explored for their potential as diagnostic tools and treatments for various diseases. They can act as hormone analogs, enzyme inhibitors, or antimicrobial agents.

Industry

Industrially, peptides are used in the development of cosmetics, food additives, and agricultural products

Mechanism of Action

The mechanism of action of H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This binding can trigger a cascade of cellular events, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a different sequence but similar biological functions.

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with additional amino acids, used in different therapeutic applications.

Uniqueness

H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH is unique due to its specific sequence, which determines its structure and function. The presence of certain amino acids, such as tyrosine and arginine, can impart distinct biochemical properties, making it suitable for specific research and industrial applications.

Properties

CAS No.

489472-80-2

Molecular Formula

C33H54N10O10

Molecular Weight

750.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C33H54N10O10/c1-16(2)25(43-31(51)26(17(3)4)42-28(48)21(34)15-44)30(50)41-23(13-19-8-10-20(45)11-9-19)29(49)38-14-24(46)39-18(5)27(47)40-22(32(52)53)7-6-12-37-33(35)36/h8-11,16-18,21-23,25-26,44-45H,6-7,12-15,34H2,1-5H3,(H,38,49)(H,39,46)(H,40,47)(H,41,50)(H,42,48)(H,43,51)(H,52,53)(H4,35,36,37)/t18-,21-,22-,23-,25-,26-/m0/s1

InChI Key

RZXBKNFURNELRY-ALRJODRESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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